4-(氨甲基)苯丙氨酸

描述

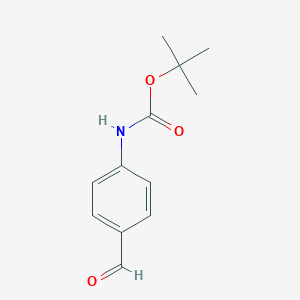

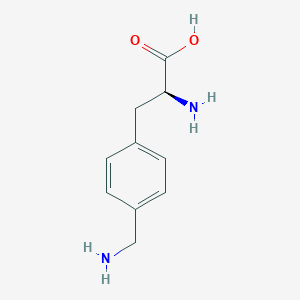

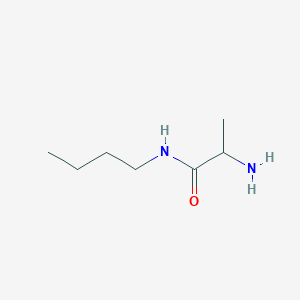

4-(Aminomethyl)phenylalanine is a noncanonical aminomethyl derivative of the amino acid phenylalanine . It is a unique scaffold with nucleophilic and electrophilic motifs found in various N-containing heterocycles .

Synthesis Analysis

The key step in the synthesis of 4-(Aminomethyl)phenylalanine involves a diazotransfer reaction using imidazolesulfonylazide. The free base form of 4-(Aminomethyl)phenylalanine is commercially available and its hydrochloric salt form is readily synthesized in one step from L-phenylalanine without chromatography .Molecular Structure Analysis

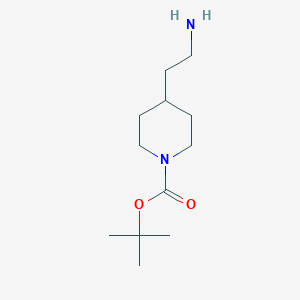

The molecular formula of 4-(Aminomethyl)phenylalanine is C10H14N2O2. It has an average mass of 194.230 Da and a monoisotopic mass of 194.105530 Da .Chemical Reactions Analysis

4-(Aminomethyl)phenylalanine is suitable for solution phase peptide synthesis . It can also be used in the chemoselective synthesis of β-enaminones by aza-Michael addition of aminoalkyl-, phenol- and thio-anilines to ynones under metal-free conditions .Physical And Chemical Properties Analysis

4-(Aminomethyl)phenylalanine has a density of 1.2±0.1 g/cm3, a boiling point of 378.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. It has 4 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .科学研究应用

1. 肽合成中的自组装行为

4-(氨甲基)苯丙氨酸,苯丙氨酸的衍生物,在肽合成中展示出显著的应用。研究表明,由于其高效的芳香-芳香相互作用,某些含苯丙氨酸的肽表现出高度倾向形成不同的自组装材料。这种自组装行为对于开发具有独特性能的新材料至关重要(Singh et al., 2020)。

2. 电化学传感器和生物传感器

苯丙氨酸的电分析,包括其衍生物,对于监测像苯丙酮尿症这样的遗传疾病至关重要。已经开发了用于检测生物体液中苯丙氨酸浓度的电化学传感器和生物传感器,这对于健康状况评估至关重要(Dinu & Apetrei, 2020)。

3. 非天然氨基酸合成

4-(氨甲基)苯丙氨酸在非天然氨基酸的合成中发挥作用,这些非天然氨基酸被用作蛋白质结构和动力学研究中的探针。这些氨基酸,如4-(偶氮甲基)-L-苯丙氨酸,由于其稳定的特性和高产率融入蛋白质的潜力,显示出潜力(Shi, Brewer, & Fenlon, 2016)。

4. 植物代谢和生物合成

苯丙氨酸,包括其衍生物,在植物代谢中起着至关重要的作用。它作为各种对植物生长、防御和繁殖至关重要的化合物的前体。了解植物中苯丙氨酸的代谢,特别是在树木中的代谢,对农业和林业有着重要意义(Pascual et al., 2016)。

5. 荧光氨基酸的遗传编码性

开发具有遗传编码性的荧光氨基酸,如4-苯并[α]芘-9-基-L-苯丙氨酸,发出绿蓝光,对研究、生物技术和制药有应用。这样的发展有助于细胞成像和追踪生物过程(Gupta, Garreffi, & Guo, 2020)。

6. L-苯丙氨酸的工业生产

4-(氨甲基)苯丙氨酸参与生产L-苯丙氨酸,这是一种在食品和药品中广泛应用的必需氨基酸。研究优化其工业生产,特别是通过基因工程和酶研究,突显了其经济和与健康相关的重要性(Ding et al., 2016)。

安全和危害

When handling 4-(Aminomethyl)phenylalanine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

It also has potential applications in the construction of various N-containing heterocycles .

作用机制

L-4-Aminomethylphe, also known as (S)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid, 4-(Aminomethyl)phenylalanine, or 4-(Aminomethyl)-L-phenylalanine, is a complex chemical compound with a variety of potential applications in biochemical research .

Target of Action

The primary targets of L-4-Aminomethylphe are currently unknown

属性

IUPAC Name |

(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVNKFUEUXUWDV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-96-4 | |

| Record name | 4-Aminomethylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the structural characteristics of Amf?

A1: 4-(Aminomethyl)phenylalanine, often abbreviated as Amf, is a non-natural amino acid.

Q2: How does modifying the structure of Amf affect its activity and selectivity towards proteases?

A3: Structural modifications to Amf significantly impact its interaction with proteases. For example, replacing the aromatic ring of Amf with aliphatic cyclic structures like aminomethylcyclohexylalanine (Ama) at the P1 position generates potent and selective inhibitors for both CPB2.8 ΔCTE and cruzain, the major cysteine protease of Trypanosoma cruzi. [] This suggests that while the aromatic ring is acceptable, bulky aliphatic groups at this position favor binding and inhibit enzyme activity. Furthermore, incorporating Amf into peptidosulfonyl fluoride inhibitors while maintaining a free N-terminus significantly enhances selectivity towards the proteasome trypsin-like site over the chymotrypsin-like site. [] This highlights the importance of both the Amf side chain and the N-terminal context for achieving specific protease inhibition.

Q3: Has Amf been used in any in vitro or in vivo studies?

A5: Yes, Amf has been successfully employed in in vitro studies. Researchers have demonstrated its ribosomal incorporation into peptides, both at the C-terminus and within the peptide sequence. [] This highlights the potential of Amf as a building block for generating modified peptides with potentially enhanced properties. While the provided excerpts don't mention specific in vivo studies using Amf, its successful application in vitro, particularly its role in creating stable and selective protease inhibitors, suggests its potential for further investigation in biological systems.

Q4: Are there any known alternatives or substitutes for Amf in its various applications?

A6: The research excerpts highlight several alternatives to Amf, particularly when targeting specific proteases. For instance, when developing inhibitors for CPB2.8 ΔCTE and cruzain, aminocyclohexylalanine (Aca), which features a cyclohexyl ring instead of the phenyl ring in Amf, demonstrates comparable inhibitory potency to Amf. [] This suggests that while Amf is a promising building block, exploring structural analogs can lead to compounds with improved potency, selectivity, or other desirable characteristics for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)

![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)